(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium
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Overview
Description
(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium is a natural product found in Strychnos guianensis with data available.
Scientific Research Applications
Anticancer Potential
The synthesis and anticancer evaluation of similar indolo[2,3-b]quinoline derivatives show potential for therapeutic applications in cancer treatment. Chen et al. (2004) reported that certain methylated derivatives of these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents (Chen et al., 2004).
Antibacterial Properties
Ishikawa et al. (1990) explored the synthesis and antibacterial activities of pyrrolo[3,2,1-ij]quinoline derivatives, which demonstrate potent activity against both gram-positive and gram-negative bacteria. This research suggests the utility of these compounds in treating systemic infections (Ishikawa et al., 1990).
Synthesis and Chemical Properties
Kappe et al. (2003) investigated the synthesis and reactions of pyrrolo[3,2,1-ij]quinoline derivatives, providing insight into the chemical behavior and potential applications of these compounds in various fields, including pharmaceutical research (Kappe et al., 2003).
Potential in Anticonvulsant Therapy
Research by Stanton and Ackerman (1983) on the synthesis and anticonvulsant activity of tetracyclic indole derivatives, including pyrrolo[3,2,1-ij]quinolines, reveals the potential of these compounds in developing anticonvulsant drugs. Some compounds exhibited promising results in rat models, suggesting their therapeutic potential (Stanton & Ackerman, 1983).
Properties
Molecular Formula |
C40H42N4O2+2 |
---|---|
Molecular Weight |
610.8 g/mol |
IUPAC Name |
(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium |
InChI |
InChI=1S/C40H41N4O2/c1-4-23-20-42-15-12-25-35-30(9-7-11-33(35)45-3)41-37(25)32(42)18-26(23)28-21-43-31-10-6-5-8-29(31)40-14-16-44(2)22-24-13-17-46-38(28)36(39(40)43)27(24)19-34(40)44/h5-11,13,18,20-21,27,34,36,38-39H,4,12,14-17,19,22H2,1-3H3/q+1/p+1/t27-,34-,36-,38-,39-,40+,44?/m0/s1 |
InChI Key |
AAJSOHFSWPEFNN-QFQUXZBZSA-O |
Isomeric SMILES |
CCC1=C[N+]2=C(C=C1C3=CN4[C@H]5[C@@H]6[C@H]3OCC=C7[C@@H]6C[C@H]8[C@@]5(CC[N+]8(C7)C)C9=CC=CC=C94)C1=C(CC2)C2=C(N1)C=CC=C2OC |
Canonical SMILES |
CCC1=C[N+]2=C(C=C1C3=CN4C5C6C3OCC=C7C6CC8C5(CC[N+]8(C7)C)C9=CC=CC=C94)C1=C(CC2)C2=C(N1)C=CC=C2OC |
Synonyms |
guiaflavine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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